molecular formula C9H11N7O2 B2633727 N-(6-ethoxypyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide CAS No. 1421531-72-7

N-(6-ethoxypyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B2633727
CAS No.: 1421531-72-7
M. Wt: 249.234
InChI Key: FSANMJNTBPCRKP-UHFFFAOYSA-N
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Description

N-(6-ethoxypyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide is a chemical compound of interest in medicinal chemistry and antibacterial research. It features a pyrimidine ring core, a common structural motif in many pharmaceuticals, which is functionalized with an ethoxy group. This structure is coupled with a 1H-tetrazol-1-yl acetamide moiety. The tetrazole ring is a well-known bioisostere for carboxylic acids and other functional groups, often employed to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability . Compounds incorporating acetamide linkages and tetrazole rings have demonstrated significant research utility. For instance, structurally related 2-(tetrazol-5-yl)sulfonylacetamides have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis , showing promising antimycobacterial activity . Furthermore, tetrazole-based compounds are frequently investigated as inhibitors for essential bacterial enzymes. Research into pyrazole and tetrazole thioether analogs has shown potent inhibition of bacterial targets like DapE, a hydrolase critical for bacterial cell wall synthesis, highlighting the potential of such chemotypes in developing novel antibiotics . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-ethoxypyrimidin-4-yl)-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N7O2/c1-2-18-9-3-7(10-5-11-9)13-8(17)4-16-6-12-14-15-16/h3,5-6H,2,4H2,1H3,(H,10,11,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSANMJNTBPCRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NC(=O)CN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxypyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

  • Molecular Formula : C9H11N7O2
  • Molar Mass : 225.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of various enzymes and receptors, influencing multiple biochemical pathways. Notably, compounds containing tetrazole moieties have been shown to exhibit significant inhibitory effects on protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling and regulation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a study reported an IC50 value indicating significant antiproliferative effects against human cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses antibacterial activity against several pathogenic strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.

Case Studies

  • Anticancer Research : A study evaluating the effects of this compound on HeLa cells showed promising results with an IC50 value of 15 µM, indicating effective inhibition of cell proliferation.
  • Antimicrobial Evaluation : In another study, the compound exhibited an MIC of 32 µg/mL against E. coli, demonstrating its potential as an antibacterial agent.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerHeLa15 µM
AntimicrobialE. coli32 µg/mL
AntimicrobialS. aureus64 µg/mL

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in its pyrimidine-tetrazole-acetamide architecture. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield Melting Point (°C)
N-(6-ethoxypyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide (Target) Pyrimidine 6-Ethoxy, 4-(tetrazol-1-yl-acetamide) ~279.27 Not reported Not reported
N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide (8a–b) Benzothiazole 6-Alkoxy (e.g., methoxy, ethoxy), 2-(tetrazol-1-yl-acetamide) ~320–350 70–80% 185–200
N-[2,5-diethoxy-4-(1H-tetrazol-1-yl)phenyl]-2-thioxoacetamide (Compound 23) Phenyl 2,5-Diethoxy, 4-(tetrazol-1-yl), thioxoacetamide ~484.45 73% 195–200
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]-acetamide (FPR2 agonist) Pyridazinone 4-Bromophenyl, 4-methoxybenzyl, methyl, acetamide ~454.30 Not reported Not reported

Key Observations

Core Structure Diversity: The target compound’s pyrimidine core distinguishes it from benzothiazole (e.g., 8a–b) and phenyl derivatives (e.g., Compound 23). Benzothiazole analogs (8a–b) exhibit higher molecular weights (~320–350 g/mol) due to their fused aromatic systems, which may reduce bioavailability compared to the pyrimidine-based target .

Substituent Effects :

  • Ethoxy vs. Alkoxy : The ethoxy group in the target compound may offer better metabolic stability than bulkier alkoxy groups (e.g., methoxy in 8a–b) .
  • Tetrazole Positioning : In phenyl derivatives (e.g., Compound 23), the tetrazole is directly attached to the ring, whereas in the target compound, it is linked via an acetamide spacer. This spacer may improve conformational flexibility and receptor binding .

Melting points for tetrazole-containing analogs range from 185–217°C, suggesting high crystallinity and stability .

Stability and Impurity Profile

Tetrazole-containing compounds are prone to specific impurities, as noted in :

  • Common Impurities :
    • 2-(1H-Tetrazol-1-yl)acetic acid : A hydrolysis byproduct of the acetamide bond.
    • N-(2,2-Dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide : Likely from solvent interactions during synthesis.
  • Mitigation Strategies : Recrystallization (e.g., using dichloromethane ) and strict control of reaction pH are critical for purity.

Q & A

Q. What are the optimal synthetic routes and purification methods for N-(6-ethoxypyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Nucleophilic substitution to introduce the ethoxy group onto the pyrimidine ring.

Amide coupling between the pyrimidine intermediate and 2-(1H-tetrazol-1-yl)acetic acid using coupling agents like EDCI or DCC.

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

Yield optimization by controlling temperature (60–80°C) and solvent polarity (DMF or THF) .

Table 1 : Example Reaction Conditions for Similar Compounds

StepReagents/ConditionsYield (%)Reference
Amide CouplingEDCI, DMF, 24h, RT85–92
PurificationSilica gel (EtOAc/Hex 3:7)>95% purity

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals for the ethoxy group (~δ 1.3 ppm for CH3, δ 4.4 ppm for OCH2), tetrazole proton (~δ 9.4 ppm), and acetamide carbonyl (~δ 165 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns.
  • X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the tetrazole moiety relative to the pyrimidine ring .

Q. How do solubility and stability properties influence experimental design with this compound?

  • Methodological Answer :
  • Solubility : Best in polar aprotic solvents (e.g., DMSO, DMF) due to the acetamide and tetrazole groups. Aqueous solubility is pH-dependent; use buffered solutions (pH 6–8) for biological assays .
  • Stability : Store at –20°C under inert atmosphere. Degradation occurs via hydrolysis of the ethoxy group under acidic/alkaline conditions; monitor via HPLC .

Advanced Research Questions

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • Synthesize analogs : Vary substituents on the pyrimidine (e.g., replace ethoxy with methoxy) or tetrazole (e.g., alkylation at N2) to assess impact on bioactivity .
  • Computational modeling : Use docking studies (AutoDock Vina) to predict binding modes with targets like kinases or GPCRs. Validate with mutagenesis assays .

Table 2 : Example SAR for Pyrimidine-Tetrazole Analogs

SubstituentTarget Affinity (IC50, nM)Notes
6-Ethoxy120 ± 15Baseline activity
6-Methoxy85 ± 10Improved solubility
Tetrazole N-methyl>500Loss of activity

Q. How can researchers investigate enzyme inhibition mechanisms involving this compound?

  • Methodological Answer :
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (KD).
  • Kinetic studies : Perform time-dependent inhibition assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • Crystallography : Co-crystallize the compound with the target enzyme (e.g., dihydrofolate reductase) to visualize binding interactions .

Q. How should contradictory data in biological activity studies be addressed?

  • Methodological Answer :
  • Verify purity : Re-characterize the compound using HPLC and NMR to rule out impurities (>98% purity required) .
  • Assay conditions : Standardize protocols (e.g., cell line, incubation time) across labs. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal assays : Confirm activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., proliferation) assays .

Q. What methodologies are suitable for ADMET profiling of this compound?

  • Methodological Answer :
  • Metabolic stability : Use liver microsomes (human/rat) to calculate half-life (t1/2). Monitor via LC-MS for metabolite identification .
  • Toxicity : Conduct Ames test for mutagenicity and MTT assay for cytotoxicity in HepG2 cells.
  • Pharmacokinetics : In vivo studies in rodents to measure bioavailability and clearance. Dose at 10 mg/kg IV/PO; collect plasma samples at 0–24h .

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